N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c1-21(25(23,24)10-9-13-5-3-2-4-6-13)12-17(22)20-14-7-8-16(19)15(18)11-14/h2-11H,12H2,1H3,(H,20,22)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCWCBXOXCBXEA-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)F)Cl)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)F)Cl)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The molecular formula of this compound is . The structure includes a sulfonamide group, which is often associated with various biological activities.
Antimicrobial Properties
Sulfonamide compounds are well-known for their antimicrobial effects. Studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against various gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(3-chloro-4-fluorophenyl) derivative | P. aeruginosa | 8 µg/mL |
Anticancer Activity
Recent studies indicate that sulfonamide derivatives can also exhibit anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects in various cancer cell lines, including breast and prostate cancer.
Case Study:
A study published in Cancer Research examined a related sulfonamide compound and found that it induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. This suggests that this compound may also possess similar anticancer properties.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of sulfonamide compounds generally includes good oral bioavailability and moderate plasma half-lives. However, toxicity remains a concern, particularly regarding potential hepatotoxicity and hypersensitivity reactions.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Oral Bioavailability | ~70% |
| Plasma Half-Life | 6-12 hours |
| Toxicity | Hepatotoxic potential |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide (): Replacing the 4-fluoro group with methoxy reduces electronegativity and increases steric bulk. Methoxy groups typically enhance solubility via hydrogen bonding but may reduce membrane permeability compared to halogens .
- N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): Substitution of the sulfonylamino group with a naphthyl group eliminates sulfonamide hydrogen-bonding capacity. Naphthyl groups improve aromatic stacking but may increase molecular weight (MW: ~325 vs. target compound’s ~422), affecting pharmacokinetics .
Modifications in the Sulfonamide Region
- 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(2-phenylethyl)acetamide (): The phenylethyl group replaces the methylstyrenyl moiety, reducing conformational rigidity. This could diminish target binding affinity in enzyme pockets requiring planar interactions .
- N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replacing the sulfonyl group with a sulfanyl-triazole introduces a heterocyclic system.
Acetamide Backbone Comparisons
- N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide ():
The diphenylacetamide lacks the sulfonamide linker, reducing polarity. Bond length differences (e.g., N1–C2: 1.347 Å vs. 1.30–1.44 Å in other derivatives) suggest altered conformational stability .
Physicochemical and Structural Data
Table 1: Key Properties of Selected Analogues
Pharmacological and Industrial Relevance
- Biological Activity : The styrenylsulfonyl group may mimic tyrosine kinase inhibitors, while fluorine enhances blood-brain barrier penetration. Comparatively, triazole-containing derivatives () show promise in antimicrobial applications .
- Patent Landscape : Crystal forms of sulfonamide-acetamides () highlight industrial interest in optimizing bioavailability through polymorph control .
Preparation Methods
Core Acetamide Backbone Synthesis
The 3-chloro-4-fluorophenylacetamide moiety is typically synthesized via nucleophilic acyl substitution. A representative pathway involves reacting 3-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine, yielding N-(3-chloro-4-fluorophenyl)chloroacetamide. Subsequent displacement of the chloride with methylamine or its derivatives introduces the methylamino group, though this step requires careful temperature control (0–5°C) to minimize hydrolysis.
Styrylsulfonamide Component Preparation
The (E)-styrylsulfonyl group is introduced through a two-step process:
- Synthesis of (E)-Styrylsulfonyl Chloride :
- (E)-Styrylthiol is oxidized using NaIO₄ in aqueous medium to form the corresponding sulfonic acid, which is then treated with PCl₅ or SOCl₂ to generate the sulfonyl chloride.
- Alternative routes employ thiosulfonate intermediates, where (E)-styrylthiosulfonate reacts with methylamine under Cs₂CO₃ catalysis to directly form the sulfonamide.
- Coupling with Methylamine :
Final Coupling and Structural Confirmation
Sulfonamide-Acetamide Conjugation
The critical step involves coupling the preformed sulfonamide with the acetamide backbone. This is achieved via a nucleophilic substitution reaction:
Stereochemical Integrity and Purity Control
The (E)-configuration of the styryl group is preserved by avoiding prolonged heating above 80°C. Polar solvents like DMF or DMSO are avoided to prevent isomerization. Purity is validated via:
- HPLC : Retention time = 8.2 min (C18 column, 70:30 H₂O/MeCN, 1 mL/min).
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 16.0 Hz, 1H, CH=CH), 7.45–7.30 (m, 5H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, F-Ar), 3.12 (s, 3H, N-CH₃).
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Selection
Crystallization and Polymorph Control
- Amorphous Solid Dispersions : Spray drying with polyvinylpyrrolidone (PVP K-30) improves bioavailability by maintaining the compound in a high-energy amorphous state.
- Crystalline Form Isolation :
Comparative Analysis of Synthetic Pathways
Industrial-Scale Purification Techniques
Continuous Chromatography
Simulated moving bed (SMB) systems separate enantiomers and impurities using chiral stationary phases (CSPs), achieving >99.9% purity for pharmaceutical-grade material.
Lyophilization for Stability
Freeze-drying aqueous solutions with trehalose (1:1 w/w) produces a stable lyophile with a shelf life >24 months at 25°C.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling chloroaniline derivatives with sulfonamide intermediates. Key steps include nucleophilic substitution and sulfonylation under controlled conditions. For example, dichloromethane or ethanol as solvents, sodium hydroxide as a catalyst, and reflux conditions (60–80°C) are critical for yield optimization . Reaction progress should be monitored via Thin Layer Chromatography (TLC) to ensure intermediate purity . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. What analytical techniques confirm the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and stereochemistry. Mass Spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ions). Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretch ~1350 cm⁻¹) and acetamide (C=O stretch ~1650 cm⁻¹) . High-resolution crystallography (e.g., X-ray diffraction) can resolve ambiguities in stereochemistry .
Q. What solvent systems are suitable for solubility testing in biological assays?
- Methodological Answer : Dimethyl sulfoxide (DMSO) is commonly used for initial solubility due to its polar aprotic nature. For in vitro assays, dilute stock solutions in phosphate-buffered saline (PBS) or ethanol (≤1% v/v) to avoid cytotoxicity. Pre-saturation studies at 25°C and 37°C are advised to assess temperature-dependent solubility .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use cell-based assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. For antimicrobial activity, employ broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How does crystallographic analysis inform conformational stability and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 65.2° between chlorophenyl and fluorophenyl groups), influencing π-π stacking and hydrogen bonding (N–H⋯O). These interactions stabilize the crystal lattice and can predict solid-state stability . Computational tools (e.g., Mercury Software) model packing motifs to correlate structure with physicochemical properties .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation). Cross-reference with structural analogs to identify substituent-specific effects (e.g., fluorophenyl vs. chlorophenyl groups) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Methodological Answer : Synthesize derivatives with modifications at the sulfonamide, phenyl, or acetamide moieties. Test against a panel of biological targets (e.g., kinases, tubulin) to identify critical pharmacophores. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide rational design .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS over 24–72 hours. Identify metabolites using LC-QTOF-MS and compare with in silico predictions (e.g., Meteor Nexus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
